molecular formula C28H38O19 B1353273 b-D-Maltose octaacetate CAS No. 22352-19-8

b-D-Maltose octaacetate

Cat. No.: B1353273
CAS No.: 22352-19-8
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-QACPWNKNSA-N
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Description

b-D-Maltose octaacetate: is a chemical compound with the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol . It is a derivative of maltose, where all the hydroxyl groups are acetylated. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: b-D-Maltose octaacetate is typically synthesized through the acetylation of maltose. The process involves the reaction of maltose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-8°C to ensure the stability of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: b-D-Maltose octaacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield maltose and acetic acid.

    Substitution Reactions: It can participate in substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

b-D-Maltose octaacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of b-D-Maltose octaacetate primarily involves its ability to undergo hydrolysis and substitution reactions. The acetyl groups can be selectively removed or replaced, allowing for the modification of the maltose molecule. This property makes it a valuable tool in synthetic chemistry and biochemical studies .

Comparison with Similar Compounds

  • Lactose octaacetate
  • β-D-Glucose pentaacetate
  • α-D-Cellobiose octaacetate

Comparison: b-D-Maltose octaacetate is unique due to its specific acetylation pattern and the resulting chemical properties. Compared to lactose octaacetate and β-D-Glucose pentaacetate, this compound has a different carbohydrate backbone, which influences its reactivity and applications. α-D-Cellobiose octaacetate, on the other hand, shares a similar acetylation pattern but differs in its glycosidic linkage, leading to distinct chemical behavior and uses .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-QACPWNKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22352-19-8
Record name β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22352-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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